1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one
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Overview
Description
1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one is an organic compound characterized by its unique structure, which includes a hexyloxy group attached to a phenyl ring, and a methylideneamino group linked to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one typically involves a multi-step process. One common method includes the condensation reaction between 4-(hexyloxy)benzaldehyde and 4-aminophenyl ethanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(E)-{[4-(Methoxy)phenyl]methylidene}amino]phenyl}ethan-1-one
- 1-{4-[(E)-{[4-(Ethoxy)phenyl]methylidene}amino]phenyl}ethan-1-one
Uniqueness
1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one is unique due to the presence of the hexyloxy group, which imparts specific physicochemical properties, such as increased hydrophobicity and potential for enhanced biological activity compared to its methoxy and ethoxy analogs.
Properties
CAS No. |
23596-07-8 |
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Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-[4-[(4-hexoxyphenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C21H25NO2/c1-3-4-5-6-15-24-21-13-7-18(8-14-21)16-22-20-11-9-19(10-12-20)17(2)23/h7-14,16H,3-6,15H2,1-2H3 |
InChI Key |
IQQJILUQCAPPHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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